molecular formula C11H12ClN3O B13879975 3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride

3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride

Cat. No.: B13879975
M. Wt: 237.68 g/mol
InChI Key: HREICBQMOQFLCW-UHFFFAOYSA-N
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Description

3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride typically involves a multi-step procedure. One common method includes the reaction of 2-chlorobenzonitrile with piperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride can be compared with other similar compounds, such as:

  • 2-(3-Oxopiperazin-1-yl)benzonitrile
  • 3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile
  • 2-[(3-Oxopiperazin-1-yl)methyl]benzonitrile

These compounds share similar structural features but may differ in their chemical properties and applications.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

3-(2-oxopiperazin-1-yl)benzonitrile;hydrochloride

InChI

InChI=1S/C11H11N3O.ClH/c12-7-9-2-1-3-10(6-9)14-5-4-13-8-11(14)15;/h1-3,6,13H,4-5,8H2;1H

InChI Key

HREICBQMOQFLCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC(=C2)C#N.Cl

Origin of Product

United States

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